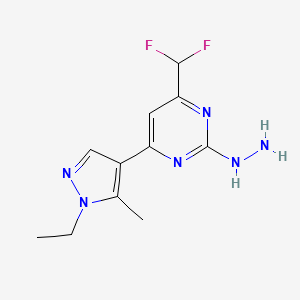

4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine

Descripción general

Descripción

4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a difluoromethyl group, a pyrazolyl group, and a hydrazinylpyrimidine core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via nucleophilic substitution reactions using difluoromethylating agents.

Construction of the Pyrimidine Core: The pyrimidine core is constructed through cyclization reactions involving appropriate precursors such as amidines or guanidines.

Final Assembly: The final step involves coupling the pyrazole and pyrimidine moieties under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Análisis De Reacciones Químicas

Reaction Types and Mechanisms

The compound undergoes various chemical transformations due to its functional groups, including the hydrazinyl (-NH-NH2), difluoromethyl (-CF2H), and pyrazole substituents. Key reaction types include:

Hydrazine Reactions

The hydrazinyl group (-NH-NH2) is highly reactive, participating in Schiff base formation with carbonyl compounds and cyclization reactions to form heterocycles like triazoles or imidazoles . For example, treatment with hydrazine derivatives under reflux conditions can lead to the formation of fused heterocyclic systems .

Difluoromethyl Reactivity

The -CF2H group is less reactive than -CF3 but can participate in Suzuki coupling or nucleophilic aromatic substitution when activated by electron-withdrawing groups . Its fluorine atoms enhance the compound’s lipophilicity and stability .

Step 1: Pyrazole Ring Formation

A one-pot reaction between phenyl hydrazine and dimethyl acetylene dicarboxylate (DMAD) forms the pyrazole core. This involves a [3+2] cycloaddition mechanism under reflux conditions (toluene/DCM) .

Step 2: Pyrimidine Coupling

The pyrazole intermediate is coupled with a pyrimidine fragment via Suzuki-Miyaura coupling or nucleophilic substitution , facilitated by palladium catalysts and base conditions .

Step 3: Hydrazinyl Group Installation

Hydrazine derivatives (e.g., hydrazine hydrate) react with the pyrimidine intermediate to introduce the -NH-NH2 group. This step often involves acid catalysis or heating to promote nucleophilic attack .

Purification and Characterization

Post-synthesis, the compound is purified using:

-

Column chromatography (hexane/ethyl acetate) to remove impurities .

-

Crystallization from ethanol or methanol to isolate pure product .

Analytical techniques include:

-

1H NMR : Confirms pyrazole proton signals (δ 5.98 ppm) and hydrazinyl NH2 groups .

-

FTIR : Identifies OH (3204 cm⁻¹) and carbonyl (1728 cm⁻¹) stretches .

Stability and Reactivity

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, which can lead to the development of new therapeutic agents.

Case Studies

- Anticancer Activity : Preliminary studies indicate that compounds similar to 4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine exhibit cytotoxic effects against various cancer cell lines. Research is ongoing to elucidate the mechanisms of action and optimize the chemical structure for enhanced efficacy.

Agrochemical Applications

The compound's structural characteristics may also lend themselves to applications in agrochemicals, particularly as a pesticide or herbicide. Its ability to inhibit specific enzymes or pathways in pests could be explored.

Research Findings

Studies have shown that similar hydrazine derivatives can act as effective herbicides by disrupting metabolic pathways in target plants, suggesting a potential pathway for this compound's application in agriculture.

Material Science

In material science, the compound may be utilized for developing novel materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Innovative Uses

Research into the incorporation of difluoromethyl groups into polymers has shown promising results in enhancing the material properties, indicating that this compound could be a valuable additive in polymer chemistry.

Mecanismo De Acción

The mechanism of action of 4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.

DNA/RNA Interaction: Binding to nucleic acids and affecting their function.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-aminopyrimidine

- 4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-methylpyrimidine

Uniqueness

4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl group enhances its metabolic stability, while the hydrazinyl group provides opportunities for further chemical modifications.

Propiedades

IUPAC Name |

[4-(difluoromethyl)-6-(1-ethyl-5-methylpyrazol-4-yl)pyrimidin-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N6/c1-3-19-6(2)7(5-15-19)8-4-9(10(12)13)17-11(16-8)18-14/h4-5,10H,3,14H2,1-2H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMFYVUFKLBBBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C2=CC(=NC(=N2)NN)C(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.